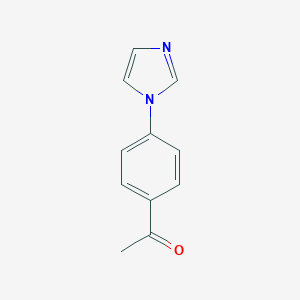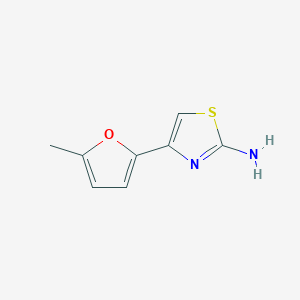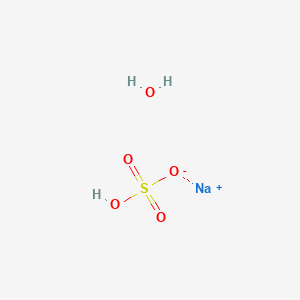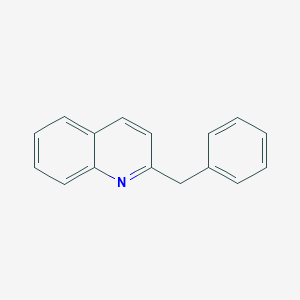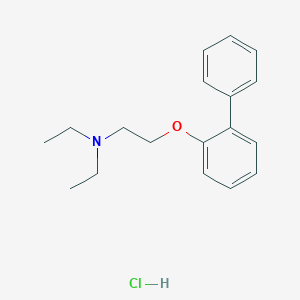
2-(2-Biphenylyloxy)triethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Biphenylyloxy)triethylamine hydrochloride, commonly known as BPTES, is a small molecule inhibitor that selectively targets the glutaminase enzyme. Glutaminase is an enzyme that converts glutamine to glutamate, which is an important neurotransmitter in the brain. BPTES has been extensively studied for its potential use in cancer treatment, as well as in other fields such as neuroscience and metabolism research.
作用機序
BPTES selectively inhibits the glutaminase enzyme, which is responsible for converting glutamine to glutamate. Glutamate is an important neurotransmitter in the brain and is also involved in various cellular processes such as protein synthesis and energy production. By inhibiting glutaminase, BPTES reduces the availability of glutamate, which can have downstream effects on cellular processes and cancer cell growth.
生化学的および生理学的効果
BPTES has been shown to have a variety of biochemical and physiological effects. In cancer cells, BPTES has been shown to reduce cell growth and induce cell death. BPTES has also been shown to affect metabolism, specifically in the context of obesity and diabetes. In the brain, BPTES has been shown to modulate glutamate levels, which could have implications for the treatment of neurological disorders such as epilepsy and schizophrenia.
実験室実験の利点と制限
BPTES has several advantages for lab experiments. It is a small molecule inhibitor that selectively targets the glutaminase enzyme, which makes it a useful tool for studying the role of glutamine metabolism in cancer and other diseases. BPTES is also relatively easy to synthesize and purify, which makes it accessible to researchers.
However, there are also limitations to using BPTES in lab experiments. BPTES has been shown to have off-target effects, which can complicate data interpretation. Additionally, BPTES has a relatively short half-life, which can make it difficult to maintain consistent levels of inhibition over time.
将来の方向性
There are several future directions for research on BPTES. One area of interest is the development of more potent and selective inhibitors of the glutaminase enzyme. Another area of interest is the use of BPTES in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further research is needed to fully understand the biochemical and physiological effects of BPTES in various contexts, including cancer, metabolism, and neuroscience.
合成法
BPTES can be synthesized using a two-step process. The first step involves the reaction of 2-bromoethanol with biphenyl in the presence of a base such as potassium carbonate. The resulting product, 2-(2-biphenylyloxy)ethanol, is then reacted with triethylamine in the presence of thionyl chloride to yield BPTES. The purity of BPTES can be improved through recrystallization or column chromatography.
科学的研究の応用
BPTES has been extensively studied for its potential use in cancer treatment. Cancer cells are known to have a high demand for glutamine, which is essential for their growth and proliferation. BPTES selectively inhibits the glutaminase enzyme, thereby reducing the availability of glutamate and causing a decrease in cancer cell growth. BPTES has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
BPTES has also been studied for its potential use in other fields such as neuroscience and metabolism research. Glutamate is an important neurotransmitter in the brain, and BPTES has been shown to modulate glutamate levels, which could have implications for the treatment of neurological disorders such as epilepsy and schizophrenia. BPTES has also been shown to affect metabolism, specifically in the context of obesity and diabetes.
特性
CAS番号 |
1734-91-4 |
|---|---|
製品名 |
2-(2-Biphenylyloxy)triethylamine hydrochloride |
分子式 |
C18H24ClNO |
分子量 |
305.8 g/mol |
IUPAC名 |
N,N-diethyl-2-(2-phenylphenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C18H23NO.ClH/c1-3-19(4-2)14-15-20-18-13-9-8-12-17(18)16-10-6-5-7-11-16;/h5-13H,3-4,14-15H2,1-2H3;1H |
InChIキー |
COMYJNPWDUUIDJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=CC=CC=C1C2=CC=CC=C2.Cl |
正規SMILES |
CCN(CC)CCOC1=CC=CC=C1C2=CC=CC=C2.Cl |
その他のCAS番号 |
1734-91-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



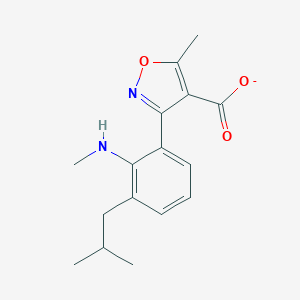
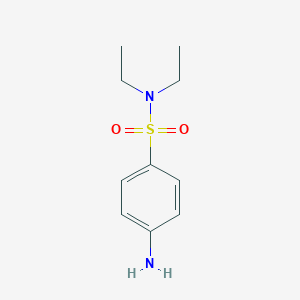


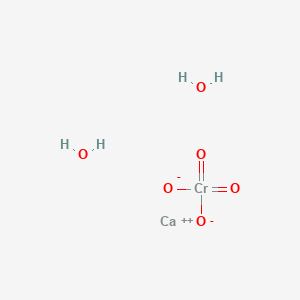

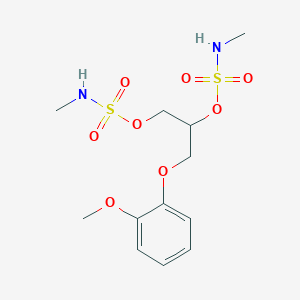
![(8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B154641.png)
![Dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B154643.png)
